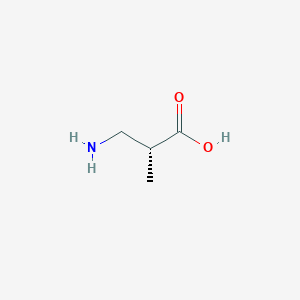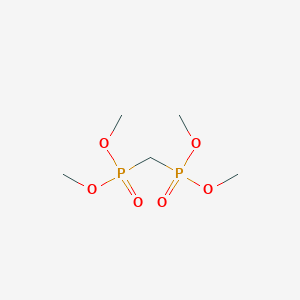
テトラメチルメチレンジホスホン酸
概要
説明
Tetramethyl methylenediphosphonate is an organic phosphorus compound with the chemical formula C5H14O6P2 and a molecular weight of 232.11 g/mol . It is a colorless liquid that is soluble in water and various organic solvents . This compound is significant in various fields, including organic synthesis, agriculture, and industrial applications .
科学的研究の応用
Tetramethyl methylenediphosphonate has a wide range of applications in scientific research:
作用機序
Target of Action
Tetramethyl methylenediphosphonate is primarily used in the preparation of phosphonate analogue of ribose-1-phosphate
Mode of Action
It is known to be used as an intermediate in the synthesis of bisphosphonate and bisphosphonic acid derivatives . These derivatives have shown anticancer and antischistosomal activity .
Biochemical Pathways
It is known to be involved in the synthesis of bisphosphonate and bisphosphonic acid derivatives , which can influence various biochemical pathways related to cancer and schistosomiasis.
Result of Action
The bisphosphonate and bisphosphonic acid derivatives synthesized using this compound have shown anticancer and antischistosomal activity .
準備方法
Synthetic Routes and Reaction Conditions: Tetramethyl methylenediphosphonate is typically synthesized through a methylation reaction. One common method involves reacting diethyl sulfoxide with methanol under basic conditions to produce tetramethyl methylenediphosphonate . The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of tetramethyl methylenediphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is often purified through distillation or crystallization to remove any impurities .
化学反応の分析
Types of Reactions: Tetramethyl methylenediphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can participate in substitution reactions where the methylene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphonate esters, and substituted methylene compounds .
類似化合物との比較
Tetraethyl methylenediphosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Bis(dimethoxyphosphoryl)methane: Another related compound with similar functional groups.
Uniqueness: Tetramethyl methylenediphosphonate is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to its analogues. Its solubility in water and organic solvents makes it versatile for various applications .
特性
IUPAC Name |
bis(dimethoxyphosphoryl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O6P2/c1-8-12(6,9-2)5-13(7,10-3)11-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVFZUKFLWOSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CP(=O)(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333919 | |
| Record name | Tetramethyl methylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16001-93-7 | |
| Record name | Tetramethyl methylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




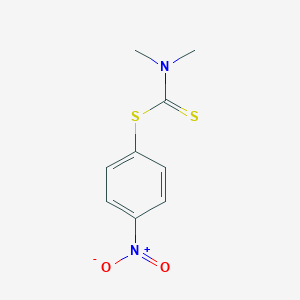
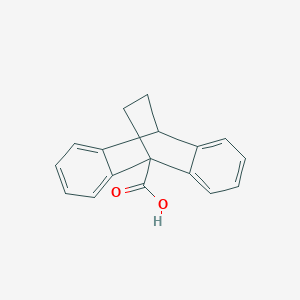

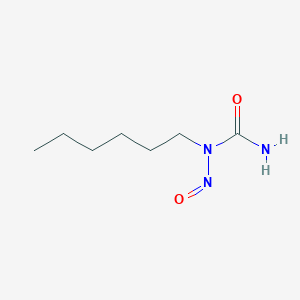

![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)


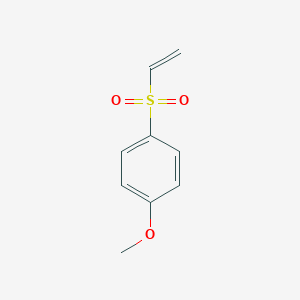
![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)
